molecular formula C13H13NO5 B117589 (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate CAS No. 3190-71-4

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

Cat. No. B117589
CAS RN: 3190-71-4
M. Wt: 263.25 g/mol
InChI Key: UGCBVSDSTGUPBC-JTQLQIEISA-N
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Description

“(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate” is a chemical compound with the CAS Number: 3190-71-4 . It has a molecular weight of 263.25 . The IUPAC name of this compound is benzyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate .


Synthesis Analysis

The synthesis of this compound involves the use of phosgene in tetrahydrofuran at 45 - 65℃ for approximately 1 hour . The reaction mixture is then purged with nitrogen and the excess phosgene and tetrahydrofuran are removed by vacuum stripping .


Molecular Structure Analysis

The molecular formula of “(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate” is C13H13NO5 . The InChI Code is 1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1 .


Chemical Reactions Analysis

The compound is involved in a reaction with phosgene in tetrahydrofuran . The reaction conditions include a temperature of 45 - 65℃ and a duration of approximately 1 hour .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It is stored in a freezer under inert atmosphere . The compound has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.42 .

Scientific Research Applications

Synthesis Applications

  • (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is used in the synthesis of various pharmacologically active compounds. For example, it plays a role in the synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids, which exhibit antifungal, antibacterial, and anticoagulant activities (Reddy & Rao, 2006).
  • It is involved in the synthesis of new hybrid anticonvulsants, linking fragments of well-known antiepileptic drugs (Kamiński et al., 2015).

Antimicrobial Activity

  • The compound plays a role in the synthesis of molecules with antimicrobial properties. For example, ethyl(3-aryl-2-bromo)propanoate, similar in structure to (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, is used to synthesize compounds with antimicrobial activity (Цялковский et al., 2005).

Anticancer Applications

  • It has been utilized in the creation of novel anticancer agents. Specifically, N-benzyl aplysinopsin analogs synthesized using similar compounds have shown potent growth inhibition against various cancer cell lines (Penthala et al., 2011).

Radiopharmaceuticals

  • It is used in the synthesis of radiopharmaceuticals for PET imaging, like the synthesis of O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT), which is significant for detecting hypoxic tumor tissues (Malik et al., 2012).

Antioxidant Properties

  • Its derivatives have been studied for their antioxidant properties. For instance, new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles synthesized using similar compounds demonstrated significant antioxidant activity (Dovbnya et al., 2022).

Biological Agent Synthesis

  • It aids in the synthesis of biological agents, like the creation of benzimidazo[1,2-a][1,4]diazepinones, which are novel compounds with potential biological activity (Ghandi et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305, P338, and P351 .

properties

IUPAC Name

benzyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCBVSDSTGUPBC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H]2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431091
Record name Glutamic acid,5-benzyl ester,NCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

CAS RN

3190-71-4
Record name Glutamic acid,5-benzyl ester,NCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxazolidinepropanoic acid, 2,5-dioxo-, phenylmethyl ester, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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